Ro 15-4513

描述

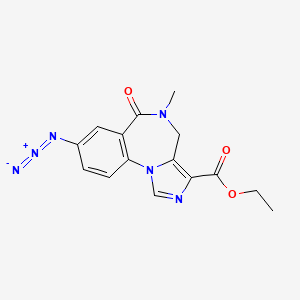

Ro 15-4513,也称为其IUPAC名称乙基-8-叠氮基-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,4]苯并二氮杂卓-3-羧酸酯,是苯并二氮杂卓类药物的一种弱部分逆向激动剂。它是由罗氏公司在20世纪80年代开发的。 This compound在结构上与苯并二氮杂卓解毒剂氟马西尼类似,并已被研究作为酒精中毒解毒剂的潜力 .

准备方法

Ro 15-4513可以通过一系列涉及咪唑并苯并二氮杂卓核心结构形成的化学反应合成。合成路线通常包括以下步骤:

咪唑并苯并二氮杂卓核心的形成: 这涉及适当前体的环化以形成核心结构。

叠氮基的引入: 叠氮基通过取代反应引入苯环的8位。

酯化: 羧酸基团被酯化以形成乙酯。

化学反应分析

科学研究应用

Ethanol Antagonism

Ro 15-4513 has been extensively studied for its ability to antagonize various effects of ethanol, including sedation and motor impairment. In animal models, it has demonstrated efficacy in reversing ethanol-induced loss of righting reflex (LORR) and motor ataxia, indicating its potential as a therapeutic agent in alcohol-related disorders . The compound's effectiveness appears to be dependent on the specific GABA A receptor subunits present; for instance, the antagonistic effect is significantly reduced in α4 subunit knockout mice .

Proconvulsant and Anxiogenic Effects

While this compound serves as an antagonist to ethanol's sedative effects, it has also been shown to exhibit proconvulsant properties and can induce anxiety-like behaviors in certain contexts . This duality highlights the complexity of its pharmacological profile and suggests caution in its application.

Case Studies and Research Findings

Several studies have elucidated the behavioral effects of this compound:

- Ethanol-Induced Sedation : In a study involving wildtype and genetically modified mice, this compound effectively reversed ethanol-induced sedation in wildtype mice but not in those lacking specific GABA A receptor subunits (e.g., γ2I77 mice) . This finding emphasizes the importance of receptor composition in determining the efficacy of this compound.

- Motor Coordination : Research demonstrated that this compound could significantly reduce ethanol-induced impairments in locomotor activity when administered prior to ethanol exposure. The compound did not affect locomotor activity when given alone, indicating its specific interaction with ethanol's effects rather than a general stimulant effect .

- Interaction with Other Compounds : Studies have shown that flumazenil, a benzodiazepine antagonist, can reverse the effects of this compound on ethanol-induced stimulation, further illustrating the interconnectedness of these compounds within GABAergic systems .

Summary Table of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Suzdak et al. (1986) | Ethanol Antagonism | This compound reverses ethanol-induced sedation in wildtype mice but not in γ2I77 mice. |

| Wallner et al. (2006) | Motor Coordination | Significant reduction in ethanol-induced motor impairment with this compound administration. |

| Becker & Hale (1991) | Behavioral Effects | Proconvulsant properties noted; anxiogenic effects observed under certain conditions. |

作用机制

Ro 15-4513在GABA A受体复合体上的苯并二氮杂卓受体部位起部分逆向激动剂的作用。它与GABA A受体的α5β3δ亚型结合,并阻断乙醇的结合位点。 这种对乙醇作用的拮抗作用被认为是由于苯环8位存在叠氮基,这阻止了乙醇与受体结合 . This compound还表现出焦虑症样特性,并且在较高剂量下会引起惊厥 .

相似化合物的比较

Ro 15-4513在结构上与氟马西尼类似,氟马西尼是另一种苯并二氮杂卓受体拮抗剂。与氟马西尼不同的是,氟马西尼不能有效地阻断乙醇的作用,this compound选择性地拮抗乙醇的作用。 这使得this compound在作为酒精解毒剂的潜在应用中独树一帜 .

类似化合物

氟马西尼: 一种用于治疗苯并二氮杂卓过量的苯并二氮杂卓受体拮抗剂.

地西泮: 一种苯并二氮杂卓激动剂,用于其抗焦虑和镇静作用.

阿普唑仑: 另一种苯并二氮杂卓激动剂,用于其抗焦虑作用.

This compound选择性地阻断乙醇作用的独特能力,使其有别于其他苯并二氮杂卓受体拮抗剂和激动剂。

生物活性

Ro 15-4513, an imidazodiazepine, is recognized primarily for its role as an inverse agonist at the benzodiazepine site of GABA receptors. This compound has garnered attention due to its potential in modulating the effects of ethanol and its implications in various neuropharmacological contexts. This article delves into the biological activity of this compound, supported by empirical data, case studies, and a comprehensive review of relevant research findings.

This compound functions by antagonizing the effects of ethanol on GABA receptors, particularly those containing the α4 subunit. This antagonism is crucial in understanding how this compound can counteract ethanol-induced sedation and motor impairment.

- Ethanol-Induced Sedation : Studies have shown that this compound effectively inhibits ethanol-induced sedation in various mouse models. For instance, in a study involving C57BL/6J male mice, administration of this compound prior to ethanol exposure significantly prevented the reduction in locomotor activity typically caused by ethanol (1.8 g/kg) .

- Role of GABA Receptor Subunits : The effectiveness of this compound is influenced by the specific subunits present in the GABA receptor. In experiments with γ2 subunit F77I knock-in mice, where the binding affinity for benzodiazepines was markedly reduced, this compound failed to antagonize ethanol’s sedative effects . This indicates a dependence on specific receptor configurations for its biological activity.

Empirical Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Study | Model Used | Dose of this compound | Ethanol Dose | Outcome |

|---|---|---|---|---|

| Suzdak et al., 1986 | Mice (wildtype) | 3 mg/kg | 1.5 g/kg | Prevented ethanol-induced sedation |

| Hanchar et al., 2006 | Mice (α4 KO) | 10 mg/kg | 2.0 g/kg | No effect on motor coordination |

| Wallner et al., 2006b | Mice (γ2I77) | 3 mg/kg | 1.8 g/kg | No antagonism observed |

Case Studies

Several case studies have highlighted the implications of this compound in behavioral pharmacology:

- Sedation Reversal : In a controlled experiment, male and female δ−/− and wildtype mice were administered this compound followed by ethanol. The results indicated that pretreatment with this compound significantly mitigated the sedative effects induced by ethanol, particularly in δ−/− mice where GABA receptor function was altered .

- Behavioral Responses : In another study assessing exploratory behavior in rats, this compound was shown to alter responses to novel stimuli, suggesting its broader impact on anxiety-related behaviors .

Research Implications

The findings surrounding this compound have substantial implications for understanding alcohol dependence and potential therapeutic interventions:

- Alcohol Antagonism : The ability of this compound to counteract alcohol's effects positions it as a candidate for further investigation in treating alcohol use disorders.

- Neuropharmacological Research : Understanding the specific receptor interactions of this compound can inform future drug development aimed at modulating GABAergic activity without inducing sedation.

属性

IUPAC Name |

ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSOJZTUTOQNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238763 | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Ro 15-4513 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91917-65-6 | |

| Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-4513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-15-4513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Ro15-4513?

A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]

Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?

A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]

Q3: How does Ro15-4513's binding to GABAA receptors affect their function?

A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]

Q4: Does ethanol also bind to GABAA receptors?

A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]

Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?

A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]

Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?

A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []

Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?

A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:

- Motor incoordination (ataxia) [, , ]

- Sedation and hypnosis (loss of righting reflex) [, , , ]

- Ethanol self-administration and intake [, , , , , ]

- Anticonvulsant actions [, ]

- Ethanol discrimination [, , ]

Q8: Does Ro15-4513 completely block all doses of ethanol?

A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]

Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?

A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []

Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?

A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。